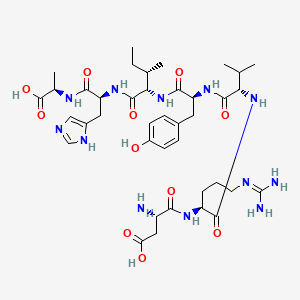
Acetylalanyltyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetylalanyltyrosine is a peptide.
Applications De Recherche Scientifique
Protein Modification and Functional Consequences :
- Acetyl groups introduced into tyrosyl residues of proteins can lead to significant functional consequences. This process involves acylation, deacetylation, and estimation of O-acetyltyrosyl residues, providing insights into site-specific modifications and understanding of free and buried tyrosyl residues in proteins (Riordan & Vallee, 1967).
Enzymatic Digests and Protein Structure :
- The study of N-acetylseryltyrosine, isolated from enzymic digests of TMV-protein, sheds light on the structure of acetylpeptide and its role in the protein structure. Understanding the location and characteristics of acetyl peptides in proteins is crucial in protein chemistry (Narita, 1958).
Acetylation in Cellular Functions :
- Lysine acetylation, a posttranslational modification, regulates major cellular functions. It's observed in proteins involved in various biological functions and is critical in understanding the regulatory scope of lysine acetylation in cells (Choudhary et al., 2009).
Production and Characterization of Dityrosine :
- The preparation of dityrosine through peroxidase oxidation of tyrosine and N-acetyltyrosine offers insights into the production and identification of dityrosine, an important compound in biochemistry (Amadó, Aeschbach, & Neukom, 1984).
Analytical Methods in Parenteral Nutrition :
- Acetylated amino acids like N-acetyltyrosine (NAT) are used in parenteral nutrition products. Developing analytical methods for the determination of these substances is essential for understanding their stability and solubility in medical applications (Jaworska et al., 2011).
Epigenetic Readers of Lysine Acetylation :
- Lysine acetylation plays a key role in regulating chromatin structure. Understanding how acetylation levels affect the development of diseases and the role of bromodomains in this process is vital for developing therapeutic strategies (Filippakopoulos & Knapp, 2014).
Propriétés
Numéro CAS |
70529-66-7 |
|---|---|
Nom du produit |
Acetylalanyltyrosine |
Formule moléculaire |
C14H18N2O5 |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C14H18N2O5/c1-8(15-9(2)17)13(19)16-12(14(20)21)7-10-3-5-11(18)6-4-10/h3-6,8,12,18H,7H2,1-2H3,(H,15,17)(H,16,19)(H,20,21)/t8-,12-/m0/s1 |
Clé InChI |
GERBQRKJEQLUQU-UFBFGSQYSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C |
SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C |
SMILES canonique |
CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
acetyl-Ala-Tyr acetylalanyltyrosine CH3CO-Ala-Ty |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![L-Iditol, 1,2,5,6-tetradeoxy-2,5-bis[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-1,6-diphenyl-](/img/structure/B1664250.png)

![N-[(5R)-6-[[(2S)-1-[[(2S,5R)-5-acetamido-2-[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]-2-[[(2S)-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carbonyl]-[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-6-naphthalen-2-yl-4-oxohexanoyl]-[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-amino-6-oxohexyl]pyridine-3-carboxamide](/img/structure/B1664252.png)


![1-[(1R)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl]-3-isoquinolin-5-ylurea](/img/structure/B1664257.png)

![3'-(Trifluoromethyl)-N-(4-((trifluoromethyl)sulfonyl)phenyl)-3,6-dihydro-2H-[1,2'-bipyridine]-4-carboxamide](/img/structure/B1664259.png)


![4-[Butyl([2'-(1h-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl)amino]-5-pyrimidinecarboxylic acid](/img/structure/B1664267.png)
![13-(Dimethylamino)-5-(4-methylphenyl)-8-thia-3,5,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B1664268.png)

